molecular formula C7H15Cl2N B032589 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride CAS No. 56824-22-7

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride

Cat. No. B032589
CAS RN: 56824-22-7
M. Wt: 184.1 g/mol
InChI Key: KCQMALZNENFGKK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, reveals a detailed three-dimensional arrangement, providing insights into the compound's reactive sites and potential for further chemical modifications. The structure shows a cyclohexyl ring in a chair conformation with a significant twist from the nitrosourea moiety, highlighting asymmetry in the carbon-nitrogen bonds (H. Smith, A. Camerman, N. Camerman, 1978).

Chemical Reactions and Properties

Chemical reactions involving chloroethyl compounds can lead to the formation of various products, including aziridines, through efficient catalysis with chloramine-T under solvent-free conditions, showcasing the reactivity and potential for functional group transformations (S. Jain, Jomy Joseph, B. Sain, 2006). Furthermore, the formation of 2-chloroethanol during the degradation of related nitrosoureas underlines the compound's role in alkylating intermediate formation, suggesting a mechanism for degradation not solely reliant on chloro group loss (D. J. Reed, H. E. May, R. Boose, K. Gregory, M. Beilstein, 1975).

Physical Properties Analysis

The synthesis and properties of optically active pyrrolidine derivatives, such as 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, provide valuable information on the physical properties of these compounds, including their enamine and iminium forms, as well as optical behaviors consistent with a rigid enamine structure (G. Brine, K. G. Boldt, V. C. Bondeson, F. Carroll, 1986).

Chemical Properties Analysis

The reactivity of 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride and related compounds with chloramine and other reactants illustrates the chemical versatility and potential for synthesis of complex molecules. The formation of amination products and the ability to undergo nucleophilic displacement highlight the compound's utility in organic synthesis and chemical transformations (G. J. Palenik, K. Qian, A. Kozioł, H. H. Sisler, 1990).

Scientific Research Applications

Synthesis and Chemical Reactions

One of the primary applications of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride and related compounds is in the field of chemical synthesis. For instance, it serves as a precursor or intermediate in the synthesis of complex molecules. A notable example is its use in the improvement and synthesis of cephalosporin derivatives, highlighting its role in the development of antibiotics (Cheng Qing-fang, 2005). Moreover, compounds structurally similar to 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride have been utilized in the synthesis of biologically active molecules, demonstrating their versatility in medicinal chemistry and drug development.

Corrosion Inhibition

Research has also explored the use of related cationic surfactants as corrosion inhibitors for carbon steel pipelines in oil and gas applications. These studies have shown that compounds like 1-dodecyl-2-(phenethylimino)-1-methylpyrrolidin-1-ium bromide and its derivatives exhibit good ability to act as corrosion inhibitors, which is crucial for maintaining the integrity of infrastructure in the petroleum industry (M. Hegazy et al., 2016).

Organic Synthesis and Catalysis

Furthermore, N-methylpyrrolidin-2-one hydrotribromide, a compound closely related to 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride, has been identified as an efficient catalyst in various organic transformations. Its application in the aziridination of alkenes, for instance, showcases the potential of such compounds in facilitating chemical reactions under more sustainable and environmentally friendly conditions (S. Jain, Jomy Joseph, B. Sain, 2006).

Material Science and Analysis

In material science, the chemical properties of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride and analogous compounds have been leveraged for the synthesis of hydroxyl-containing ionic liquids. These substances are of significant interest for their applications in green chemistry and as novel solvents and electrolytes (V. G. Krasovskiy et al., 2018). Additionally, the use of N-methylpyrrolidine derivatives in the analysis of pharmaceutical compounds by ion chromatography underscores their importance in ensuring the quality and safety of medical products (N. Page, R. Stevenson, M. Powell, 2014).

Safety And Hazards

The safety data sheet for “N-(2-Chloroethyl)morpholine hydrochloride” indicates that it is toxic if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction .

Future Directions

Research on related compounds like tris(2-chloroethyl) phosphate (TCEP) has shown that they can cause adverse health effects on humans and aquatic life at elevated levels . This suggests that more research is needed to understand the environmental impact and health effects of these types of compounds.

properties

IUPAC Name

2-(2-chloroethyl)-1-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQMALZNENFGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30972261
Record name 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1)
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Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride

CAS RN

56824-22-7
Record name Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1)
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
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Record name 2-(2-Chloroethyl)-1-methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride
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